(Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE
Overview
Description
(Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE is a complex organic compound that features a thiophene ring, a nitrophenyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE typically involves the condensation of 3-nitrobenzaldehyde with thiophene-2-carboxylic acid hydrazide under acidic conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiophene derivatives.
Condensation: Formation of Schiff bases.
Scientific Research Applications
(Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
(E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.
2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide: Similar structure but with an amide group instead of an ester group.
Uniqueness
(Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE is unique due to its combination of a nitrophenyl group and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4S/c13-11(8-3-1-4-9(7-8)15(17)18)14-19-12(16)10-5-2-6-20-10/h1-7H,(H2,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWMCNFDIZHNKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NOC(=O)C2=CC=CS2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/OC(=O)C2=CC=CS2)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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